[(1-ethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine
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Overview
Description
[(1-ethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine is a compound that features both pyrazole and furan moieties. These heterocyclic structures are known for their diverse chemical properties and biological activities. The presence of both pyrazole and furan rings in a single molecule makes this compound particularly interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Coupling of Pyrazole and Furan Rings: The final step involves the coupling of the pyrazole and furan rings through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a furan derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, converting it to pyrazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole and furan derivatives.
Scientific Research Applications
[(1-ethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- [(1-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine
- [(1-ethyl-1H-pyrazol-4-yl)methyl][(thiophene-2-yl)methyl]amine
Uniqueness
[(1-ethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine is unique due to the specific combination of pyrazole and furan rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C11H15N3O/c1-2-14-9-10(7-13-14)6-12-8-11-4-3-5-15-11/h3-5,7,9,12H,2,6,8H2,1H3 |
InChI Key |
PJMMCNCIOQMBDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CC=CO2 |
Origin of Product |
United States |
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